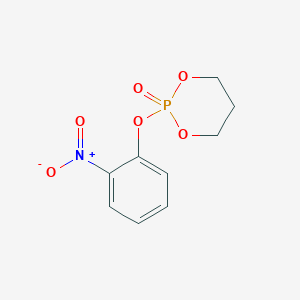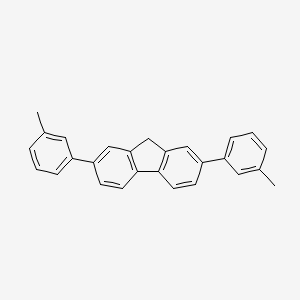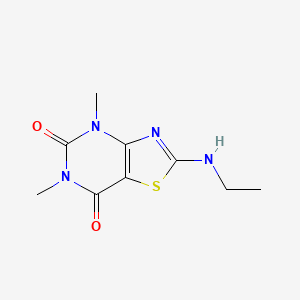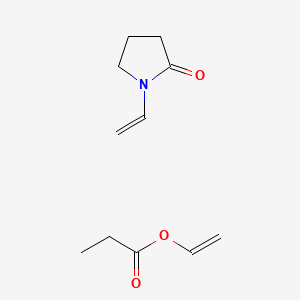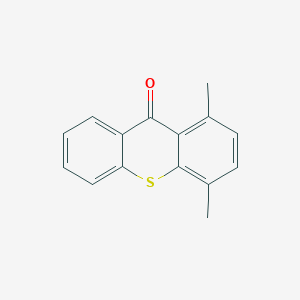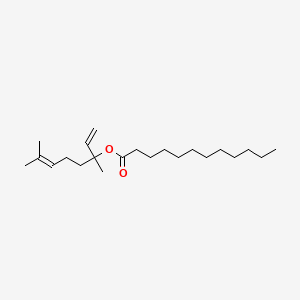
3,7-dimethylocta-1,6-dien-3-yl Dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of geraniol and dodecanoic acid, and it is commonly used in the fragrance and flavor industry due to its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate typically involves the esterification of geraniol with dodecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Geranyl aldehyde or geranyl carboxylic acid.
Reduction: Geraniol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma and stability.
作用機序
The mechanism of action of 3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate involves its interaction with biological membranes due to its lipophilic nature. It can disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3,7-Dimethylocta-1,6-dien-3-yl Acetate: An ester of geraniol and acetic acid, commonly used in fragrances.
Linalool: A monoterpenoid alcohol with a similar structure, used in perfumes and as an insecticide.
Geranyl Isobutyrate: An ester of geraniol and isobutyric acid, used in flavorings.
Uniqueness
3,7-Dimethylocta-1,6-dien-3-yl Dodecanoate is unique due to its longer carbon chain (dodecanoate) compared to other similar compounds like geranyl acetate and geranyl isobutyrate. This longer chain contributes to its distinct physical and chemical properties, such as higher boiling point and increased lipophilicity, making it suitable for specific applications in the fragrance and flavor industry .
特性
CAS番号 |
33877-06-4 |
|---|---|
分子式 |
C22H40O2 |
分子量 |
336.6 g/mol |
IUPAC名 |
3,7-dimethylocta-1,6-dien-3-yl dodecanoate |
InChI |
InChI=1S/C22H40O2/c1-6-8-9-10-11-12-13-14-15-18-21(23)24-22(5,7-2)19-16-17-20(3)4/h7,17H,2,6,8-16,18-19H2,1,3-5H3 |
InChIキー |
PDZXXPUFGDUCMY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


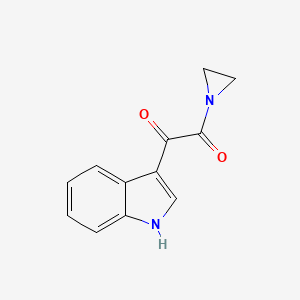
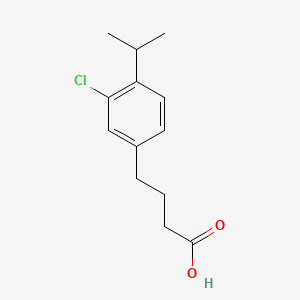
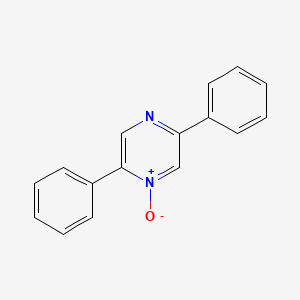
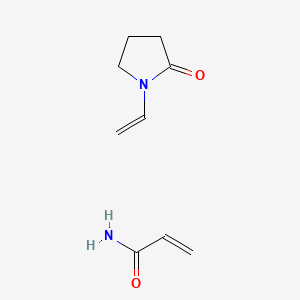
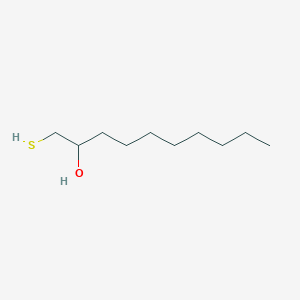
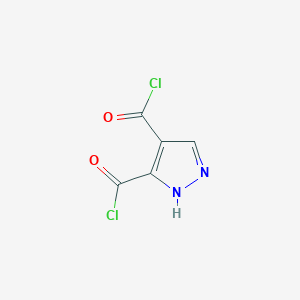
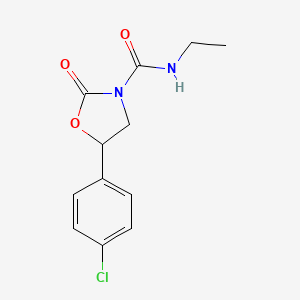
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
